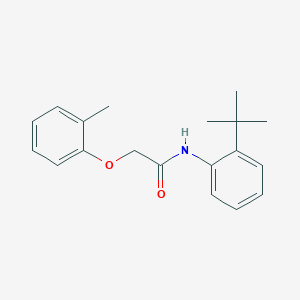![molecular formula C11H14ClN3O3 B5750971 2-chloro-N-[2-(dimethylamino)ethyl]-5-nitrobenzamide](/img/structure/B5750971.png)
2-chloro-N-[2-(dimethylamino)ethyl]-5-nitrobenzamide
Overview
Description
2-chloro-N-[2-(dimethylamino)ethyl]-5-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CLEN, and it has been found to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of CLEN is not fully understood. However, studies have suggested that CLEN inhibits the activity of various enzymes involved in cancer cell growth and inflammation. It has also been found to induce the production of reactive oxygen species, leading to oxidative stress in cancer cells.
Biochemical and Physiological Effects:
CLEN has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, inducible nitric oxide synthase, and matrix metalloproteinases. CLEN has also been found to induce apoptosis in cancer cells and inhibit angiogenesis. Additionally, CLEN has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using CLEN in lab experiments is that it is relatively easy to synthesize and purify. Additionally, CLEN has been found to have low toxicity, making it safe for use in cell culture and animal experiments. However, one of the limitations of using CLEN in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and treatment duration of CLEN.
Future Directions
There are several future directions for the research of CLEN. One of the areas that require further investigation is the mechanism of action of CLEN. More research is needed to determine the specific enzymes and pathways that CLEN targets. Additionally, more research is needed to determine the optimal dosage and treatment duration of CLEN. Further studies are also needed to explore the potential applications of CLEN in the treatment of inflammatory diseases and other medical conditions.
Conclusion:
In conclusion, CLEN is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The synthesis of CLEN has been optimized to yield high purity and yield. CLEN has been found to have potential applications in cancer research and the treatment of inflammatory diseases. The mechanism of action of CLEN is not fully understood, but studies have suggested that it inhibits the activity of various enzymes involved in cancer cell growth and inflammation. CLEN has various biochemical and physiological effects, including the inhibition of enzymes and induction of apoptosis. One of the advantages of using CLEN in lab experiments is that it is relatively easy to synthesize and purify. However, more research is needed to determine the optimal dosage and treatment duration of CLEN and its mechanism of action.
Scientific Research Applications
CLEN has been found to have potential applications in various scientific research areas. One of the most significant applications of CLEN is in cancer research. Studies have shown that CLEN inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)ethyl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c1-14(2)6-5-13-11(16)9-7-8(15(17)18)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKIUJOPLITFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5750889.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one](/img/structure/B5750901.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5750913.png)
![benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone](/img/structure/B5750920.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5750923.png)


![2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5750938.png)

![ethyl {2-[(2-chloro-4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5750951.png)

![2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5750973.png)
![N'-[(3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5750980.png)